molecular formula C21H18F3N3O4S B4242192 N-(pyridin-2-ylmethyl)-2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetamide

N-(pyridin-2-ylmethyl)-2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetamide

Cat. No.: B4242192
M. Wt: 465.4 g/mol
InChI Key: UQSBQLBHPCBIPF-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetamide is a synthetic organic compound that features a pyridine ring, a trifluoromethyl group, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 2-pyridinecarboxaldehyde, undergoes a reaction with an appropriate amine to form the pyridinylmethyl intermediate.

    Sulfonamide Formation: The intermediate reacts with a sulfonyl chloride derivative of 3-(trifluoromethyl)aniline to form the sulfonamide linkage.

    Ether Formation: The final step involves the reaction of the sulfonamide intermediate with 2-(4-hydroxyphenoxy)acetic acid under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetamide can undergo various chemical reactions:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially affecting the pyridine ring or the sulfonamide linkage.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group and sulfonamide linkage may play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-pyridinylmethyl)-2-[4-({[3-chlorophenyl]amino}sulfonyl)phenoxy]acetamide
  • N-(2-pyridinylmethyl)-2-[4-({[3-methylphenyl]amino}sulfonyl)phenoxy]acetamide

Uniqueness

N-(pyridin-2-ylmethyl)-2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O4S/c22-21(23,24)15-4-3-6-16(12-15)27-32(29,30)19-9-7-18(8-10-19)31-14-20(28)26-13-17-5-1-2-11-25-17/h1-12,27H,13-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSBQLBHPCBIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(pyridin-2-ylmethyl)-2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetamide

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